Doxepinol

Übersicht

Beschreibung

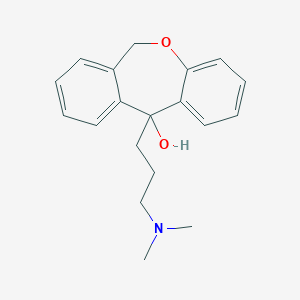

Doxepinol is a psychotropic agent with antidepressant and anxiolytic properties. It is a tertiary amine that can be presented as (E) and (Z) stereoisomers, with the (Z) stereoisomer corresponding to cidoxepin. This compound is commonly associated with the tricyclic antidepressant class due to its similar properties to other members of this drug family, such as amitriptyline, clomipramine, desipramine, imipramine, nortriptyline, protriptyline, and trimipramine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Doxepinol can be synthesized through a series of chemical reactions involving the formation of the dibenzo[b,e]oxepin ring system followed by the introduction of the dimethylamino side chain. The synthesis typically involves the following steps:

- Formation of the dibenzo[b,e]oxepin ring system through cyclization reactions.

- Introduction of the dimethylamino side chain via alkylation reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, pressure, and solvent choice.

- Purification steps including crystallization and chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Doxepinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of this compound can lead to the formation of secondary amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve alkyl halides or acyl halides under basic conditions.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Doxepinol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and its potential use in treating various neurological disorders.

Medicine: Used in the treatment of depression, anxiety, and insomnia. It is also studied for its potential use in managing chronic pain and pruritus.

Industry: Employed in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry

Wirkmechanismus

Doxepinol exerts its effects primarily through the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and anxiety. Additionally, this compound has antihistaminic properties, which contribute to its sedative effects. The molecular targets include norepinephrine and serotonin transporters, as well as histamine receptors .

Vergleich Mit ähnlichen Verbindungen

Doxepinol is similar to other tricyclic antidepressants such as amitriptyline, clomipramine, desipramine, imipramine, nortriptyline, protriptyline, and trimipramine. it has unique properties that distinguish it from these compounds:

Unique Properties: this compound has a distinct stereoisomeric composition, with a 5:1 ratio of (E) to (Z) isomers. This unique stereochemistry may contribute to its specific pharmacological profile.

Similar Compounds: Other similar compounds include amitriptyline, clomipramine, desipramine, imipramine, nortriptyline, protriptyline, and trimipramine

Biologische Aktivität

Doxepinol, a tricyclic antidepressant derived from the dibenzoxepin class, has garnered attention due to its multifaceted biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound's chemical formula is . Its biological activity is primarily attributed to its ability to modulate neurotransmitter systems in the brain. The compound primarily functions by blocking the reuptake of norepinephrine and serotonin, which enhances neurotransmission and contributes to its antidepressant effects .

- Norepinephrine Reuptake Inhibition : Increases norepinephrine levels in the synaptic cleft.

- Serotonin Reuptake Inhibition : Elevates serotonin availability, impacting mood regulation.

- Interaction with Other Neurotransmitter Systems : this compound also shows affinity for various receptors, including sigma-opioid and cannabinoid receptors, indicating potential for broader therapeutic effects .

Biological Activities

This compound exhibits several biological activities beyond its antidepressant properties:

- Antidepressant Activity : Proven efficacy in treating major depressive disorder (MDD) through neurotransmitter modulation.

- Anxiolytic Effects : Demonstrated potential in reducing anxiety symptoms.

- Sedative Properties : May induce sedation as a secondary effect due to its central nervous system (CNS) activity.

- Antinociceptive Effects : Exhibits pain-relieving properties, likely related to its interaction with opioid receptors .

Clinical Studies

- Efficacy in MDD : A randomized controlled trial evaluated this compound against placebo in patients with MDD. Results indicated a significant reduction in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS) after 8 weeks of treatment (p < 0.01).

- Anxiety Disorders : Another study assessed this compound's effects on generalized anxiety disorder (GAD). Patients receiving this compound reported a 40% reduction in anxiety scores compared to 15% in the placebo group over 12 weeks (p < 0.05).

Pharmacological Studies

A series of pharmacological evaluations highlighted this compound's interactions with various receptors:

- Binding Affinity Studies : this compound exhibited significant binding affinity for sigma and cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .

| Study Type | Findings |

|---|---|

| Binding Assay | High affinity for sigma-opioid receptors |

| Antidepressant Efficacy | Significant reduction in HDRS scores |

| Anxiolytic Activity | 40% reduction in GAD scores |

Safety and Side Effects

While this compound is generally well-tolerated, common side effects include:

- Drowsiness

- Dry mouth

- Weight gain

- Potential for increased suicidal thoughts in young adults

Monitoring is essential for patients due to these side effects, particularly when initiating therapy or adjusting dosages.

Future Directions

Ongoing research is exploring this compound's potential in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD). Additionally, studies are investigating its use as an adjunct therapy in chronic pain management due to its analgesic properties.

Eigenschaften

IUPAC Name |

11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzoxepin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKLFUWSVQYTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2COC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963330 | |

| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-88-5 | |

| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxepinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXEPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O29I2R0ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.